3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione (3-CBA) is a synthetic compound with a wide range of applications in scientific research. It is a member of the oxazolidinone family of compounds, which are known for their antibacterial, antiviral, and antifungal properties. 3-CBA has been studied extensively in the laboratory, and its potential applications are growing.
Mechanism of Action
The exact mechanism of action of 3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is not yet fully understood. However, it is believed to work by inhibiting the synthesis of bacterial and viral proteins, which prevents the viruses and bacteria from replicating. Additionally, 3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has been shown to have antioxidant activity, which may protect cells from oxidative damage.
Biochemical and Physiological Effects
3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to have antibacterial, antiviral, and antifungal properties. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant activity, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The use of 3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione in laboratory experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is available commercially. Additionally, it is relatively stable and has a wide range of applications in scientific research. However, it is not always possible to obtain pure 3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione and it can be difficult to control the concentration of the compound in laboratory experiments. Additionally, it is not always possible to control the conditions of the reaction, which can lead to unpredictable results.
Future Directions
The potential future directions for 3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione are numerous. One of the most promising areas of research is the development of new drugs for treating diseases such as cancer and HIV. Additionally, 3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione could be used to create new materials and catalysts for a variety of industrial applications. Additionally, it could be used to study the effects of oxidative stress on cells and to develop new drugs for treating bacterial and viral infections. Finally, 3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione could be used to develop new methods of synthesizing other compounds.
Synthesis Methods
3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione can be synthesized using a variety of methods. One of the most common methods is the Grignard reaction, which is a chemical reaction between an organometallic compound and an organic halide. In this reaction, an organic halide is reacted with magnesium metal to form an organomagnesium compound, which is then reacted with 3-chlorobenzoyl chloride to form 3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione. Other methods of synthesis include the Wittig reaction, the Knoevenagel reaction, and the Hantzsch reaction.
Scientific Research Applications
3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has been studied extensively in the laboratory for its potential applications in a variety of scientific fields. It has been used in research on antibiotics, antivirals, antifungals, and other drugs. It has also been used to study the effects of oxidative stress on cells and to develop new drugs for treating diseases such as cancer and HIV. Additionally, 3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has been studied for its potential applications in the development of new materials and catalysts.
properties
IUPAC Name |
3-[1-(3-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c14-9-3-1-2-8(4-9)12(18)15-5-10(6-15)16-11(17)7-20-13(16)19/h1-4,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMWDOBHZYNQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione |
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